Oxetan-3-yl 4-methylbenzenesulfonate
Description
Significance of Oxetane (B1205548) Derivatives in Chemical Research
Oxetanes, four-membered cyclic ethers, have emerged from relative obscurity to become a highly valued structural unit in modern chemistry, particularly within the pharmaceutical and materials sciences. connectjournals.com Their unique combination of properties makes them more than just simple cyclic ethers, offering distinct advantages in molecular design. nih.gov
The oxetane ring is a strained, non-planar, four-membered heterocycle. mdpi.com This inherent ring strain, combined with the polarity imparted by the ether oxygen, results in a compact, three-dimensional structure that is significantly different from more common acyclic or five- and six-membered ring systems. nih.govnih.gov These features have led to the increasing use of oxetanes as "nonclassical bioisosteres," serving as substitutes for other common chemical groups to favorably alter molecular properties. mdpi.comresearchgate.net
Notably, oxetanes are frequently employed as replacements for gem-dimethyl and carbonyl groups. nih.govacs.org While mimicking the spatial arrangement of a gem-dimethyl group, an oxetane introduces polarity and reduces lipophilicity, a property often detrimental to a drug candidate's profile. acs.orgu-tokyo.ac.jp As a carbonyl surrogate, the oxetane's oxygen atom can act as a hydrogen bond acceptor, similar to a ketone or amide, while offering greater metabolic stability. mdpi.comu-tokyo.ac.jp
| Common Functional Group | Oxetane Bioisostere | Key Property Changes | References |
|---|---|---|---|
| gem-Dimethyl | 3,3-Disubstituted Oxetane | Increases polarity, reduces lipophilicity (cLogP), maintains spatial volume. | nih.govresearchgate.netacs.org |
| Carbonyl (C=O) | Oxetane | Acts as H-bond acceptor, improves metabolic stability, increases solubility. | mdpi.comnih.govu-tokyo.ac.jpacs.org |
| Benzamide | Aryl amino-oxetane | Maintains desirable properties like low LogD and metabolic stability while increasing aqueous solubility. | digitellinc.com |
The unique properties of oxetanes have made them increasingly popular in drug discovery campaigns. nih.govacs.org The incorporation of an oxetane motif into a potential drug molecule is a modern strategy to fine-tune its properties and overcome common developmental hurdles. acs.orgacs.org One of the most famous natural products containing this ring system is the anticancer agent Paclitaxel (Taxol). mdpi.comacs.org
Medicinal chemists often introduce the oxetane ring in the later stages of drug development to address unsatisfactory pharmacokinetic profiles of lead compounds. nih.govacs.org By strategically replacing other functional groups with an oxetane, researchers can often achieve a better balance of potency, solubility, and metabolic stability. acs.orgnih.gov In a review of drug discovery campaigns from 2017-2022, 38 programs identified an oxetane-containing compound as the most promising structure, highlighting the motif's ability to simultaneously improve multiple parameters. nih.govacs.org
The introduction of an oxetane ring can have a profound and beneficial impact on the physicochemical and pharmacokinetic properties of a molecule. nih.govnih.gov These improvements are crucial for a compound's success as a therapeutic agent.
Solubility and Lipophilicity: Oxetanes are polar motifs that can significantly increase the aqueous solubility of a compound. nih.govresearchgate.netacs.org Replacing a lipophilic group like a gem-dimethyl moiety with an oxetane can increase solubility by a factor of 4 to over 4000. researchgate.net This also leads to a desirable reduction in lipophilicity, often measured as LogD or cLogP. nih.govacs.org
Metabolic Stability: The oxetane ring is generally robust and resistant to metabolic degradation. researchgate.netu-tokyo.ac.jp It can be used to block metabolically vulnerable sites on a molecule, thereby increasing its half-life in the body. nih.gov Compounds containing oxetanes often show lower clearance rates compared to their gem-dimethyl or carbonyl analogs. u-tokyo.ac.jp
Basicity (pKa) Modulation: The electronegative oxygen atom in the oxetane ring exerts a strong inductive electron-withdrawing effect. nih.gov When placed near a basic nitrogen atom (an amine), the oxetane can significantly lower the amine's pKa, reducing its basicity. nih.govacs.org This can be advantageous for avoiding issues related to high basicity, such as off-target effects or poor absorption.
| Property | Observed Effect of Oxetane | References |
|---|---|---|
| Aqueous Solubility | Generally Increased | nih.govresearchgate.netacs.orgacs.org |
| Lipophilicity (LogD) | Generally Decreased | nih.govacs.org |
| Metabolic Stability | Generally Increased | researchgate.netacs.orgu-tokyo.ac.jpacs.org |
| Basicity (pKa) of Proximal Amines | Decreased | nih.govacs.org |
| Molecular Conformation | Increased Three-Dimensionality | nih.govresearchgate.net |
Importance of Sulfonate Esters as Leaving Groups in Organic Transformations
The hydroxyl group (-OH) of an alcohol is a notoriously poor leaving group in nucleophilic substitution reactions because its conjugate acid, water, has a relatively high pKa, making the hydroxide (B78521) ion a strong base. periodicchemistry.com To facilitate these crucial transformations, the hydroxyl group must first be converted into a group that departs more readily. Sulfonate esters, such as the 4-methylbenzenesulfonate (B104242) (tosylate) group found in Oxetan-3-yl 4-methylbenzenesulfonate, are among the best leaving groups known in organic chemistry. periodicchemistry.comyoutube.comucalgary.ca
The utility of a tosylate like this compound lies in a two-stage process.
Formation of the Sulfonate Ester: An alcohol (like oxetan-3-ol) is treated with a sulfonyl chloride (p-toluenesulfonyl chloride, TsCl) in the presence of a weak base like pyridine (B92270). ucalgary.capressbooks.pub The oxygen atom of the alcohol acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion. csbsju.eduyoutube.com The base neutralizes the HCl byproduct. ucalgary.ca A critical feature of this step is that the reaction occurs at the oxygen atom, and the stereochemistry of the carbon atom attached to the oxygen is retained. libretexts.orglibretexts.orgyoutube.com
Nucleophilic Substitution (Displacement): With the excellent tosylate leaving group now in place, the carbon atom it is attached to becomes highly susceptible to nucleophilic attack. ucalgary.ca A wide variety of nucleophiles can then be used to displace the tosylate group, typically via an SN2 mechanism. khanacademy.orgpearson.com This displacement step proceeds with inversion of configuration at the carbon center, a hallmark of the SN2 pathway. youtube.comkhanacademy.org The reason the tosylate anion is such a good leaving group is its exceptional stability; the negative charge is delocalized by resonance over three oxygen atoms and the aromatic ring. libretexts.orgaskiitians.com
The effectiveness of a leaving group is inversely related to its basicity; weaker bases make better leaving groups. Tosylates excel in this regard and offer distinct advantages over other common methods for activating alcohols.
| Leaving Group | Precursor Reagent | Leaving Group Ability | Key Features & Drawbacks | References |
|---|---|---|---|---|
| Tosylate (-OTs) | Tosyl Chloride (TsCl) | Excellent | Excellent leaving group; reaction retains stereochemistry at carbon; avoids acidic conditions and rearrangements. | ucalgary.cacsbsju.edulibretexts.orgmasterorganicchemistry.com |
| Mesylate (-OMs) | Mesyl Chloride (MsCl) | Excellent | Functionally interchangeable with tosylates; also an excellent leaving group. | ucalgary.camasterorganicchemistry.com |
| Triflate (-OTf) | Triflic Anhydride (Tf2O) | Excellent (Super) | Even more reactive than tosylates; one of the best known leaving groups. | ucalgary.ca |
| Halides (-Br, -Cl) | PBr3, SOCl2, HBr, HCl | Good | Good leaving groups, but their formation from alcohols can involve harsh acidic conditions, carbocation rearrangements, and loss of stereochemical control. | masterorganicchemistry.com |
| Water (-OH2+) | Strong Acid (e.g., H2SO4) | Good | Requires strongly acidic conditions, which are not compatible with many functional groups and can lead to side reactions like elimination and rearrangements. | periodicchemistry.compressbooks.pub |
Overview of this compound as a Key Intermediate
This compound, also known as oxetanyl-3-tosylate, is a key synthetic intermediate that strategically combines the structural features of both oxetanes and sulfonate esters. This compound serves as a valuable building block for introducing the oxetane ring into a variety of molecular scaffolds. The structure consists of an oxetane ring where the hydroxyl group at the 3-position has been converted into a tosylate group.
The primary utility of this intermediate lies in the tosylate's function as an excellent leaving group. ucalgary.ca This allows the oxetane ring to act as an electrophile, readily undergoing nucleophilic substitution reactions. By reacting this compound with a wide range of nucleophiles, chemists can efficiently forge new carbon-heteroatom or carbon-carbon bonds, thereby incorporating the desirable oxetane motif.
The synthesis of this compound is typically achieved through the reaction of oxetan-3-ol (B104164) with p-toluenesulfonyl chloride (TsCl). uni-muenchen.de This reaction is generally carried out in the presence of a base, such as triethylamine (B128534) or pyridine, which serves to neutralize the hydrochloric acid byproduct. ucalgary.cauni-muenchen.de The retention of the oxetane ring during this process is crucial, and the mild conditions of tosylation ensure the strained ether is preserved.
As an intermediate, this compound is particularly significant in medicinal chemistry and drug discovery. nih.govacs.org It provides a direct route to introduce the oxetane moiety, which can improve a drug candidate's aqueous solubility, metabolic stability, and lipophilicity. acs.orgnih.gov The ability to easily install this functional group makes this compound a powerful tool for chemists seeking to optimize the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 26272-83-3 |
| Molecular Formula | C10H12O4S |
| Molecular Weight | 228.27 g/mol chemscene.com |
| Appearance | Yellow or light yellow powder / Pale beige solid uni-muenchen.dehsppharma.com |
| Melting Point | 81.0 to 86.0 °C hsppharma.com |
| Boiling Point | 371.6 °C at 760 mmHg hsppharma.com |
| Density | 1.34 g/cm³ hsppharma.com |
| IUPAC Name | 3-oxetanyl 4-methylbenzenesulfonate sigmaaldrich.com |
Research Findings on the Utility of the Oxetane Motif
| Benefit of Incorporation | Research Finding |
| Improved Solubility | The introduction of an oxetane can increase the aqueous solubility of a target compound due to its polar nature and three-dimensional structure. acs.orgnih.gov |
| Enhanced Metabolic Stability | Oxetanes can serve as surrogates for metabolically vulnerable groups, such as gem-dimethyl groups, to block C-H metabolic weak spots without unfavorably increasing lipophilicity. nih.govacs.org |
| Modulation of Basicity (pKa) | The inductive electron-withdrawing effect of the oxetane ring can be used to tactically reduce the pKa of adjacent basic functionalities. nih.gov |
| Increased Three-Dimensionality | The tetrahedral, sp3-hybridized carbon atoms of the oxetane ring impart increased three-dimensionality, allowing for exploration of new chemical space and potentially higher target selectivity. nih.gov |
| Isosteric Replacement | Oxetanes have been validated as isosteres for carbonyl and gem-dimethyl groups, maintaining or improving biological activity while enhancing physicochemical properties. nih.govacs.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
oxetan-3-yl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4S/c1-8-2-4-10(5-3-8)15(11,12)14-9-6-13-7-9/h2-5,9H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFWNFVHKAJOSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2COC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00522636 | |
| Record name | Oxetan-3-yl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00522636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26272-83-3 | |
| Record name | Oxetan-3-yl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00522636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | oxetan-3-yl 4-methylbenzene-1-sulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Oxetan 3 Yl 4 Methylbenzenesulfonate
Conventional Synthetic Routes
The most established and widely utilized methods for the preparation of Oxetan-3-yl 4-methylbenzenesulfonate (B104242) involve direct esterification or alternative preparations from readily available starting materials.
Esterification of Oxetan-3-ol (B104164) with p-Toluenesulfonyl Chloride
The primary and most direct route to Oxetan-3-yl 4-methylbenzenesulfonate is the esterification of Oxetan-3-ol with p-Toluenesulfonyl Chloride (TsCl). uni-muenchen.de This reaction, a standard procedure for converting an alcohol to a tosylate, transforms the hydroxyl group of Oxetan-3-ol into a good leaving group, facilitating subsequent nucleophilic substitution reactions. masterorganicchemistry.com
The tosylation of Oxetan-3-ol is typically conducted under anhydrous conditions to prevent the hydrolysis of the highly reactive p-toluenesulfonyl chloride. uni-muenchen.de A common solvent for this transformation is dichloromethane (B109758) (DCM), which is inert under the reaction conditions and effectively dissolves both the starting materials and reagents. uni-muenchen.de The reaction is generally initiated at a reduced temperature, such as 0 °C, to control the exothermic nature of the reaction, and then allowed to proceed for a sufficient duration to ensure complete conversion. uni-muenchen.de
A non-nucleophilic base is a crucial component in the esterification reaction. Bases such as triethylamine (B128534) or pyridine (B92270) are commonly employed to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between the alcohol and p-toluenesulfonyl chloride. uni-muenchen.demasterorganicchemistry.com The removal of HCl is essential as it can protonate the starting alcohol or the product, leading to unwanted side reactions. Pyridine can also act as a nucleophilic catalyst in the reaction. google.com
Optimizing the yield of this compound in this esterification reaction involves several key considerations. The use of a slight excess of both p-toluenesulfonyl chloride and the base (typically around 1.1 equivalents) can help to drive the reaction to completion. uni-muenchen.de Maintaining a low temperature during the addition of the tosyl chloride helps to minimize the formation of byproducts. uni-muenchen.de Furthermore, ensuring the purity of the starting materials and the dryness of the solvent and glassware is critical for achieving high yields. nih.gov Post-reaction work-up procedures, including washing with aqueous solutions to remove the hydrochloride salt of the base and any excess reagents, followed by purification via chromatography, are standard practices to isolate the pure product. connectjournals.com
Below is an interactive data table summarizing typical reaction parameters for the esterification of Oxetan-3-ol.
| Parameter | Value/Condition | Purpose |
| Starting Material | Oxetan-3-ol | Alcohol to be tosylated |
| Reagent | p-Toluenesulfonyl Chloride (TsCl) | Tosylating agent |
| Base | Triethylamine or Pyridine | HCl scavenger |
| Solvent | Dichloromethane (DCM) | Inert reaction medium |
| Temperature | 0 °C to room temperature | Controls reaction rate and minimizes side reactions |
| Stoichiometry | Slight excess of TsCl and base | Drives reaction to completion |
Alternative Preparation from 4-Methylbenzenesulfonic Acid and Cyclobutane-3,4-dione
No information regarding the synthesis of this compound from 4-Methylbenzenesulfonic Acid and Cyclobutane-3,4-dione could be located in the available scientific literature. Searches for this specific reaction, as well as for reactions involving similar starting materials, did not yield any relevant synthetic methods.
Advanced and Stereoselective Synthesis Approaches
While the conventional synthesis of this compound results in a racemic mixture, advanced stereoselective methods can be employed to obtain enantiomerically enriched or pure forms of the compound. Such chiral building blocks are of significant interest in medicinal chemistry and the synthesis of complex molecules.
Stereoselective synthesis of chiral oxetane (B1205548) derivatives can be achieved through several strategies, including the use of chiral starting materials, chiral catalysts, or kinetic resolution. One potential approach for the stereoselective synthesis of this compound would be the enzymatic or chemical kinetic resolution of racemic Oxetan-3-ol, followed by tosylation of the desired enantiomer. nih.gov In a kinetic resolution, one enantiomer of the racemic alcohol reacts faster with a chiral reagent or catalyst, leaving the unreacted enantiomer in high enantiomeric excess.
Another advanced strategy is the asymmetric desymmetrization of prochiral oxetane precursors. While not specifically documented for this compound, this methodology has been successfully applied to the synthesis of other chiral oxetane derivatives. This approach involves the use of a chiral catalyst to selectively react with one of two identical functional groups on a prochiral molecule, thereby creating a chiral center.
Enantioselective Desymmetrization of 3-Substituted Oxetanes
A sophisticated approach to chiral molecules containing the oxetane framework involves the enantioselective desymmetrization of prochiral 3-substituted oxetanes. nih.govnih.gov This strategy utilizes a chiral catalyst, such as a chiral phosphoric acid (CPA), to control the stereochemical outcome of a ring-opening reaction. organic-chemistry.orgacs.org In this process, a nucleophile attacks the prochiral oxetane, leading to the formation of a chiral product with high enantioselectivity. nih.gov
While not a direct synthesis of this compound itself, this methodology is crucial for producing chiral precursors. For instance, the desymmetrization of a prochiral 3,3-disubstituted oxetane can yield a chiral alcohol. researchgate.net This resulting enantiomerically enriched alcohol is the direct precursor that can then be readily converted to the corresponding chiral tosylate through standard functional group manipulation. This method provides access to key chiral intermediates for therapeutic candidates. nih.gov
Rhodium-Catalyzed O-H Insertion and C-C Bond-Forming Cyclization for Oxetane Synthesis
An efficient strategy for constructing substituted oxetane rings relies on a two-step sequence involving a rhodium-catalyzed O-H insertion followed by a C-C bond-forming cyclization. nih.govrsc.org This method is particularly useful for creating oxetanes with a variety of functional groups directly on the ring. rsc.org
The process begins with the rhodium-catalyzed insertion of a diazo compound into the O-H bond of an alcohol, such as a 2-haloethanol. This forms an ether intermediate which possesses both a leaving group and a carbon atom activated for deprotonation. researchgate.net Subsequent treatment with a base induces an intramolecular C-C bond formation, closing the four-membered ring to yield a substituted oxetane. researchgate.net This approach has been successfully used to access a wide array of oxetane 2,2-dicarboxylates, including functionalized 3- and 4-substituted derivatives. nih.gov The resulting oxetanes can be further modified, highlighting their potential as versatile building blocks. nih.gov To arrive at this compound, an oxetane synthesized via this route would require subsequent chemical transformations to install the hydroxyl group at the 3-position, followed by tosylation.
Ring Contraction Strategies for Substituted Oxetanes
The formation of substituted oxetanes can also be achieved through ring contraction of larger, five-membered ring systems. nih.govbeilstein-journals.org A common approach involves the alcoholysis of a γ-lactone that contains a suitable leaving group, such as a triflate, at the C-2 position. nih.gov This reaction proceeds via an initial opening of the lactone ring by the alcohol, followed by a spontaneous intramolecular Williamson etherification where the newly formed alkoxide displaces the leaving group to form the strained four-membered oxetane ring. nih.gov This strategy has been effectively applied to the synthesis of various oxetane carboxylic esters, which are valuable precursors for more complex molecules like oxetane nucleosides. nih.gov The stereochemical outcome of the cyclization can be controlled, often favoring a trans relationship between substituents on the oxetane ring. researchgate.net
Derivatization of Preformed Oxetane-Containing Building Blocks
The most direct and widely used method for the synthesis of this compound is the derivatization of a pre-existing oxetane building block, specifically oxetan-3-ol. acs.orgatlantis-press.com Oxetan-3-ol serves as a key precursor for a broad range of 3-substituted oxetanes and is commercially available or can be synthesized via several routes. atlantis-press.comresearchgate.net
The conversion to the target compound is a standard tosylation reaction. uni-muenchen.de Typically, oxetan-3-ol is treated with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as triethylamine or pyridine, in an appropriate solvent like dichloromethane (DCM). uni-muenchen.degoogle.com The base neutralizes the hydrochloric acid byproduct generated during the reaction. nih.gov This reaction is generally efficient, proceeding under mild conditions to afford the desired tosylate in high yield. uni-muenchen.de
Table 1: Representative Synthetic Protocol for this compound uni-muenchen.de
| Reagent | Molar Equiv. |
|---|---|
| Oxetan-3-ol | 1.0 |
| p-Toluenesulfonyl chloride | 1.1 |
| Triethylamine | 1.1 |
| Dichloromethane (DCM) | - |
| Conditions | 0 °C to room temp. |
| Yield | ~94% |
Functional Group Tolerant Methodologies
Modern synthetic strategies for preparing oxetanes are often designed with high functional group tolerance in mind, which is critical for applications in medicinal chemistry and complex molecule synthesis. beilstein-journals.orgresearchgate.net The rhodium-catalyzed O-H insertion and cyclization method, for example, is compatible with a range of functionalities, including esters, amides, nitriles, and sulfones. rsc.orgresearchgate.net This allows for the construction of highly decorated oxetane rings that can be used as advanced building blocks. rsc.org
Another versatile and practical methodology couples Williamson etherification with alcohol C-H functionalization. beilstein-journals.orgresearchgate.net This approach can be initiated from simple primary or secondary alcohols and is tolerant of various functional groups like acetals, amides, and esters. beilstein-journals.orgresearchgate.net The mild conditions employed are also suitable for late-stage functionalization of complex molecules. researchgate.net Such robust and tolerant methods are invaluable as they avoid the need for extensive use of protecting groups, thereby streamlining synthetic routes to complex targets that may incorporate the this compound moiety or its derivatives.
Purification and Characterization Considerations for Synthetic Products
Following the synthesis of this compound, rigorous purification and characterization are essential to ensure the identity and purity of the final product. The crude product is typically purified using standard laboratory techniques. uni-muenchen.de Column chromatography on silica (B1680970) gel is a common and effective method, often using a solvent system such as a mixture of ethyl acetate (B1210297) and pentane (B18724) or hexane (B92381) to isolate the desired compound. researchgate.netuni-muenchen.de
Once purified, the identity and structure of the compound are confirmed through various analytical methods. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation. mdpi.com
¹H NMR spectroscopy provides information on the proton environment. For this compound, characteristic signals include doublets in the aromatic region for the tosyl group protons, a multiplet for the proton at the 3-position of the oxetane ring (OCH), triplets or multiplets for the methylene (B1212753) protons (CH₂) of the oxetane ring, and a singlet for the methyl group on the tosyl moiety. uni-muenchen.de
¹³C NMR spectroscopy reveals the carbon skeleton of the molecule, showing distinct peaks for the aromatic carbons, the oxetane ring carbons, and the methyl carbon. uni-muenchen.de
The melting point of the purified solid is also a key physical property used to assess purity. uni-muenchen.de
Table 2: Characterization Data for this compound uni-muenchen.de
| Property | Value |
|---|---|
| Physical State | White Solid |
| Melting Point | 50 °C |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.80 (d, 2H), 7.36 (d, 2H), 5.11 (p, 1H), 4.79 (t, 2H), 4.60 (dd, 2H), 2.45 (s, 3H) |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 145.2, 133.5, 129.9, 127.9, 76.2, 71.8, 21.6 |
Reactivity and Mechanistic Studies of Oxetan 3 Yl 4 Methylbenzenesulfonate
Nucleophilic Substitution Reactions
The primary mode of reactivity for Oxetan-3-yl 4-methylbenzenesulfonate (B104242) is nucleophilic substitution. The tosylate group (p-toluenesulfonate) is a superb leaving group because its negative charge is delocalized through resonance across the sulfonate group, making it a stable anion upon displacement. The electrophilic carbon atom at the 3-position of the oxetane (B1205548) ring is thus highly susceptible to attack by a wide range of nucleophiles.
The tosylate group can be displaced by a variety of nucleophiles, including those based on nitrogen, oxygen, sulfur, and carbon, allowing for the synthesis of a diverse library of 3-substituted oxetane derivatives.
The substitution of the tosylate group with amine nucleophiles provides a direct route to 3-aminooxetanes, which are valuable building blocks in medicinal chemistry. The reaction typically proceeds by direct alkylation of a primary or secondary amine, or ammonia (B1221849), with the oxetane tosylate. For example, a reaction pathway has been described for the synthesis of (3-ethyloxetan-3-yl)methanamine (B2475454) where the corresponding tosylate is displaced by ammonia google.com. While the amine itself is basic, an additional non-nucleophilic base like triethylamine (B128534) may be used to neutralize the generated p-toluenesulfonic acid researchgate.net.
Alternatively, 3-aminooxetanes can be synthesized from the tosylate via a two-step sequence involving an azide (B81097) intermediate. This method is often preferred to avoid issues with overalkylation that can occur during direct amination.
While less commonly reported than reactions with nitrogen and azide nucleophiles, Oxetan-3-yl 4-methylbenzenesulfonate is expected to react with alkoxides (RO⁻) and thiolates (RS⁻) to form 3-alkoxyoxetanes and 3-thiooxetanes, respectively. Tosylates are well-established as effective leaving groups for the formation of ethers and thioethers from alcohols and thiols ucalgary.ca. The reaction would involve the deprotonation of the alcohol or thiol with a suitable base to generate the corresponding nucleophile, which then displaces the tosylate group. However, alternative synthetic routes, such as the lithium-catalyzed alkylation of thiols directly with oxetan-3-ols, are often employed for the synthesis of 3-sulfanyloxetanes nih.gov.
The reaction of this compound with sodium azide is a well-documented and efficient method for the synthesis of 3-azidooxetane. This reaction serves as a cornerstone for introducing a nitrogen-containing functional group that can be further elaborated, most commonly by reduction to the corresponding amine. The displacement of the tosylate by the azide anion is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF), at elevated temperatures. This transformation proceeds in high yield and is a reliable method for producing pure 3-azidooxetane.
| Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| This compound | Sodium Azide (NaN₃) | DMF | 80 | Not Specified | 86 | acs.org |
Intramolecular nucleophilic substitution reactions where a carbon-based nucleophile displaces the tosylate group would lead to the formation of bicyclic structures containing the oxetane ring. This type of reaction is plausible if a carbanion can be generated at a suitable position within the same molecule, typically leading to the formation of a new five- or six-membered ring. The formation of the oxetane ring itself often relies on an intramolecular SN2 reaction where an alkoxide displaces a tosylate (a Williamson etherification) acs.orgbeilstein-journals.org. While this principle is sound, specific examples of an internal carbon nucleophile attacking a pre-formed oxetan-3-yl tosylate to create bicyclic systems are not widely documented in the literature, which tends to focus on intermolecular reactions.
The nucleophilic substitution reactions at the C3 position of this compound predominantly proceed through a bimolecular nucleophilic substitution (SN2) mechanism ucalgary.cabeilstein-journals.org. Several factors support this pathway:
Substrate: The electrophilic carbon is secondary, which is amenable to SN2 reactions.
Leaving Group: The tosylate anion is an excellent, stable leaving group, which facilitates the displacement libretexts.org.
Nucleophiles: Strong nucleophiles, such as azide (N₃⁻), amines, and thiolates, are typically used, favoring the SN2 pathway over the SN1 pathway.
Stereochemistry: The SN2 mechanism involves a backside attack by the nucleophile on the carbon atom bearing the leaving group. This results in an inversion of the stereochemical configuration at that center. If a chiral center were present at C3, the reaction would proceed with inversion of stereochemistry libretexts.org.
The reaction is initiated by the attack of the nucleophile on the σ* anti-bonding orbital of the C-O bond of the tosylate group. This leads to a trigonal bipyramidal transition state where the nucleophile and the leaving group are positioned at the apical positions. As the new bond between the nucleophile and the carbon forms, the bond to the tosylate group simultaneously breaks, releasing the stable p-toluenesulfonate anion and forming the substituted oxetane product.
Displacement of the Sulfonate Group by Various Nucleophiles
Ring-Opening Reactions of the Oxetane Moiety
The oxetane ring, a four-membered cyclic ether, is characterized by significant ring strain, which is a primary driver for its reactivity. beilstein-journals.orgnih.gov This inherent strain, coupled with the polarized carbon-oxygen bonds, facilitates ring-opening reactions when subjected to appropriate reagents, particularly Lewis or Brønsted acids. beilstein-journals.orgresearchgate.net While the oxetane moiety is generally less reactive than the three-membered oxirane (epoxide) ring, it is considerably more susceptible to cleavage than the five-membered tetrahydrofuran (B95107) (THF) ring. researchgate.net In the context of this compound, the tosylate group serves as an excellent leaving group, but the reactivity of the molecule is also dominated by reactions involving the strained oxetane core.
The cleavage of the oxetane ring can be achieved through catalytic intermolecular processes, which enhance the ring's susceptibility to nucleophilic attack. researchgate.net Activation with a Lewis or Brønsted acid is a common requirement to initiate the ring-opening process. researchgate.net Various catalytic systems have been developed for this purpose. For instance, certain transition metal complexes, such as a rhenium(V)-oxo complex, have been shown to catalyze the intermolecular ring opening of oxetanes. researchgate.net Similarly, Lewis acids like Indium(III) trifluoromethanesulfonate (B1224126) (In(OTf)₃) are effective in promoting intramolecular cyclizations that proceed via an initial oxetane ring-opening, demonstrating their ability to activate the oxetane ether oxygen. rsc.org These catalysts function by coordinating to the oxygen atom of the oxetane ring, which polarizes the C-O bonds and makes the ring's carbon atoms more electrophilic and thus more vulnerable to attack by external nucleophiles. beilstein-journals.orgontosight.ai
The ring-opening of unsymmetrically substituted oxetanes can proceed with high levels of regio- and stereoselectivity, which is crucial for synthetic applications. The outcome of the reaction is primarily governed by a balance of steric and electronic effects, which can be modulated by the reaction conditions. magtech.com.cn
Under neutral or basic conditions with strong nucleophiles, the reaction typically follows an SN2 mechanism. researchgate.net In this scenario, the nucleophile attacks the less sterically hindered carbon atom adjacent to the oxygen. researchgate.netmagtech.com.cn
Conversely, in the presence of an acid catalyst, the mechanism can shift towards an SN1-like pathway. magtech.com.cn The acid protonates or coordinates to the ring oxygen, and the subsequent C-O bond cleavage is directed to form the more stable carbocation intermediate. Consequently, weak nucleophiles will preferentially attack the more substituted carbon atom. magtech.com.cn This electronic control allows for a reversal of regioselectivity compared to reactions under basic conditions. Furthermore, enantioselective ring-opening can be achieved by employing chiral ligands in conjunction with organometallic reagents, enabling the desymmetrization of prochiral 3-substituted oxetanes. researchgate.netutexas.edu
Key influencing factors include:
Nucleophile Strength: Strong, hard nucleophiles favor an SN2 pathway, attacking the least substituted carbon. magtech.com.cn Weaker, softer nucleophiles are typically used under acidic conditions and attack the more electronically stabilized carbon. magtech.com.cn
Catalysis: The absence or presence of a Lewis or Brønsted acid is often the determining factor for the reaction mechanism and regioselectivity (steric vs. electronic control). researchgate.netmagtech.com.cn
Steric Effects: The substitution pattern on the oxetane ring plays a critical role. Bulky substituents will direct incoming nucleophiles to the less hindered positions, especially in SN2 reactions. magtech.com.cn
Electronic Effects: Substituents that can stabilize a positive charge will direct nucleophilic attack to their position under acid-catalyzed (SN1-like) conditions. magtech.com.cn
Solvent: The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states, thereby affecting the reaction rate and yield. researchgate.net
| Factor | Influence on Selectivity and Yield | Typical Outcome |
|---|---|---|
| Reaction Conditions | Controls the reaction mechanism (SN2 vs. SN1-like). | Basic/Neutral conditions favor attack at the less substituted carbon; Acidic conditions favor attack at the more substituted carbon. magtech.com.cn |
| Nucleophile | Strong nucleophiles force an SN2 pathway. | Attack at the sterically most accessible site. researchgate.netmagtech.com.cn |
| Steric Hindrance | Directs the approach of the nucleophile. | Nucleophilic attack occurs at the less hindered carbon atom. magtech.com.cn |
| Electronic Stabilization | Stabilizes carbocation-like character in the transition state. | Under acidic conditions, attack occurs at the carbon best able to support a positive charge. magtech.com.cn |
The primary thermodynamic driving force for the ring-opening of oxetanes is the release of inherent ring strain. beilstein-journals.orgacs.org The strain energy of the oxetane ring is approximately 106 kJ/mol (25.5 kcal/mol), which is substantial and only slightly less than that of the highly reactive oxirane ring. beilstein-journals.orgresearchgate.net This high degree of strain makes the oxetane ring significantly more prone to cleavage than its larger, less strained analog, tetrahydrofuran. beilstein-journals.org
However, despite the similar strain energies, oxetanes are generally less reactive than oxiranes and require a higher activation energy for ring-opening. researchgate.netdtic.mil Theoretical studies suggest this is because the transition state for the cleavage of the four-membered ring benefits from slightly less strain relief compared to that of the three-membered ring. researchgate.net Therefore, while the potential energy release is high, a greater initial energy input, often provided by acid catalysis, is necessary to overcome the kinetic barrier to reaction. researchgate.net
| Cyclic Ether | Ring Size | Approximate Ring Strain Energy (kcal/mol) |
|---|---|---|
| Oxirane (Epoxide) | 3-membered | 27.3 beilstein-journals.org |
| Oxetane | 4-membered | 25.5 beilstein-journals.org |
| Tetrahydrofuran (THF) | 5-membered | 5.6 beilstein-journals.org |
Transformation into Other Functional Groups
The oxetane ring itself is a robust moiety that is stable toward a variety of common oxidative conditions. chemrxiv.org This stability allows for selective chemical transformations to be performed on functional groups attached to the oxetane core without compromising the ring's integrity. For instance, in drug discovery, the oxetane unit is often incorporated to improve metabolic stability compared to other functional groups. beilstein-journals.orgacs.org
The oxidation of oxetane-containing molecules typically involves the conversion of substituents on the ring. A common example is the oxidation of a primary alcohol substituent, such as in oxetane-3-methanol, to the corresponding aldehyde. acs.org This transformation can be accomplished efficiently using standard oxidizing agents.
| Oxidizing Agent | Transformation | Comment |
|---|---|---|
| Dess-Martin Periodinane (DMP) | Primary Alcohol → Aldehyde | A mild and efficient reagent for oxidizing alcohols attached to the oxetane ring. acs.orgchemrxiv.org |
| Pyridinium Chlorochromate (PCC) | Primary Alcohol → Aldehyde | Another effective reagent for the selective oxidation of alcohols without affecting the oxetane ring. acs.orgchemrxiv.org |
While direct oxidation leading to the cleavage of the oxetane ring is not a common synthetic strategy, metabolic studies have shown that in certain biological contexts, oxidation can occur at a methylene (B1212753) carbon of the ring, which may lead to subsequent degradation pathways. acs.org
Reduction to Form Alcohols or Other Derivatives
The reduction of this compound offers a pathway to deoxygenated oxetane derivatives. The tosylate group can be removed through reductive cleavage. One powerful reducing agent capable of this transformation is Lithium triethylborohydride, commonly known as Super-Hydride® wikipedia.orgepa.gov. This reagent is known for its ability to reductively cleave mesylates and tosylates wikipedia.org. In the case of cyclic tosylates, such as cyclohexyl tosylate, reduction with Lithium triethylborohydride has been shown to yield a mixture of the corresponding alkane and alkene epa.gov. While a direct reduction to Oxetan-3-ol (B104164) is not the primary pathway with such strong reducing agents, the formation of the parent oxetane ring is a likely outcome.
The general mechanism for the reduction of a tosylate with a hydride reagent like Lithium triethylborohydride involves the nucleophilic attack of a hydride ion at the carbon atom bearing the tosylate group, leading to the displacement of the tosylate anion.
Table 1: Reduction of Tosylates with Lithium triethylborohydride
| Substrate | Reducing Agent | Solvent | Product(s) | Reference |
| Cyclohexyl tosylate | Lithium triethylborohydride | Tetrahydrofuran | Cyclohexane (80%), Cyclohexene (20%) | epa.gov |
This table illustrates the typical outcome of reducing a cyclic tosylate with Super-Hydride, suggesting a similar reactivity for this compound.
Role as an Electrophilic Component
The C3 carbon of the oxetane ring in this compound is electrophilic due to the electron-withdrawing nature of the adjacent tosylate group. This makes it a prime target for a variety of nucleophiles, leading to the formation of 3-substituted oxetane derivatives through nucleophilic substitution reactions.
A notable example is the synthesis of 3-azidooxetane. In this reaction, this compound is treated with sodium azide, where the azide ion acts as the nucleophile, displacing the tosylate group. An improved synthetic method for this reaction has been developed, highlighting its importance in the preparation of energetic materials nih.govresearchgate.net.
The reaction with secondary amines, such as piperidine (B6355638), also exemplifies the electrophilic nature of this compound. The nitrogen atom of piperidine attacks the C3 carbon of the oxetane, resulting in the formation of 4-(Oxetan-3-yl)piperidine.
Furthermore, the displacement of the tosylate group by a cyanide nucleophile, typically from a source like sodium cyanide, would lead to the formation of 3-cyanooxetane. This reaction follows a standard SN2 mechanism, where the cyanide ion attacks the carbon atom, and the tosylate group departs.
Table 2: Nucleophilic Substitution Reactions of this compound
| Nucleophile | Reagent | Product | Reaction Type | Reference |
| Azide | Sodium azide | 3-Azidooxetane | Nucleophilic Substitution | nih.govresearchgate.netresearchgate.net |
| Piperidine | Piperidine | 4-(Oxetan-3-yl)piperidine | Nucleophilic Substitution | - |
| Cyanide | Sodium cyanide | 3-Cyanooxetane | Nucleophilic Substitution | - |
Applications in Complex Organic Molecule Synthesis
Building Block for Heterocycles
The reactivity of Oxetan-3-yl 4-methylbenzenesulfonate (B104242) has been particularly exploited in the synthesis of various heterocyclic compounds, which form the core of many biologically active molecules.
Recent research has highlighted the utility of oxetane (B1205548) derivatives in the enantioselective synthesis of 1,4-benzoxazepines, a class of compounds with significant therapeutic potential. While a direct synthesis using Oxetan-3-yl 4-methylbenzenesulfonate is not explicitly detailed, a closely related transformation underscores the importance of the tosylated oxetane motif. In a key step, a chiral alcohol precursor, (R)-(1-Benzyl-1,2,3,5-tetrahydrobenzo[e] magtech.com.cnacs.orgoxazepin-3-yl)methanol, is converted to its corresponding 4-methylbenzenesulfonate derivative. This reaction proceeds in high yield and is a critical step for further functionalization of the benzoxazepine core.
The tosylation of the primary alcohol introduces a versatile handle for subsequent nucleophilic displacement reactions, allowing for the introduction of a wide range of substituents and the diversification of the 1,4-benzoxazepine scaffold. This strategy showcases the value of tosylated oxetane-containing intermediates in the elaboration of complex heterocyclic systems.
Table 1: Synthesis of (R)-(1-Benzyl-1,2,3,5-tetrahydrobenzo[e] magtech.com.cnacs.orgoxazepin-3-yl)methyl 4-methylbenzenesulfonate
| Reactant 1 | Reactant 2 | Reagent | Solvent | Temperature | Yield |
| (R)-(1-Benzyl-1,2,3,5-tetrahydrobenzo[e] magtech.com.cnacs.orgoxazepin-3-yl)methanol | 4-Methylbenzenesulfonyl chloride | Triethylamine (B128534) | Dichloromethane (B109758) | 0 °C to room temp. | 99% |
The structural relationship between oxetanes and azetidines, both four-membered heterocycles, has prompted investigations into their interconversion. The tosylate group in this compound is an ideal activating group for such a transformation. Ring-opening of the oxetane by a nitrogen nucleophile, followed by intramolecular cyclization, can, in principle, lead to the formation of an azetidine ring. While specific examples starting directly from this compound are not prevalent in the literature, the general strategy of using tosylated alcohols in the synthesis of azetidines is well-established. For instance, the intramolecular cyclization of γ-amino alcohols, after conversion of the hydroxyl group to a tosylate, is a common method for constructing the azetidine ring. This suggests a plausible, yet underexplored, pathway for the conversion of this compound to functionalized azetidines.
Spirocyclic oxetanes, containing a spiro-fused four-membered ether ring, are increasingly recognized as important motifs in medicinal chemistry due to their unique three-dimensional structures. magtech.com.cn The synthesis of these structures can be approached in several ways, and the functionalization of a pre-existing oxetane ring is a viable strategy. The Williamson etherification, a classic method for forming ethers, can be applied intramolecularly to construct the second ring of a spirocyclic system. acs.org In this context, this compound can serve as a key precursor. By introducing a nucleophilic hydroxyl group at an appropriate position on a substituent attached to the oxetane ring, an intramolecular Williamson etherification can be triggered, leading to the formation of a spirocyclic oxetane. The tosylate group on the oxetane ring would act as the leaving group in this cyclization reaction. While general methods for spirocyclic oxetane synthesis exist, the specific application of this compound in this context represents a promising area for further research.
Isoquinolones are a class of nitrogen-containing heterocyclic compounds with a broad range of biological activities. The introduction of diverse substituents onto the isoquinolone scaffold is a key strategy in the development of new therapeutic agents. While direct reactions of this compound with isoquinolones are not well-documented, the reactivity of the oxetane tosylate suggests potential for such applications. Nucleophilic positions on the isoquinolone ring system, or on substituents attached to it, could potentially react with this compound to introduce the oxetane moiety. This would provide a novel avenue for the diversification of the isoquinolone scaffold, introducing a polar, three-dimensional substituent that could favorably impact the pharmacological properties of the resulting molecules.
Intermediate in Pharmaceutical Synthesis
The unique properties of the oxetane ring, such as its ability to act as a polar, metabolically stable, and three-dimensional scaffold, have made it an attractive feature in the design of new drugs. chemrxiv.org this compound, as a reactive and versatile building block, is poised to play a significant role in the synthesis of these next-generation therapeutic agents.
The incorporation of an oxetane moiety can significantly improve the physicochemical properties of a drug candidate, including its solubility, metabolic stability, and cell permeability. A notable example is the development of inhibitors of Enhancer of Zeste Homolog 2 (EZH2), a promising target for cancer therapy. In the synthesis of the potent EZH2 inhibitor PF-06821497, a key intermediate is a substituted isoquinolinone bearing an oxetane-3-yl-methoxy group. researchgate.net The synthesis of this fragment relies on the use of oxetane-3-methanol, which is readily converted to its tosylate, this compound, for subsequent coupling reactions. researchgate.net This highlights the direct application of this compound as a crucial intermediate in the synthesis of a clinically relevant molecule. The tosylate facilitates the efficient connection of the oxetane unit to the core of the drug molecule, demonstrating its importance in the development of new therapeutic agents.
Synthesis of Biologically Active Molecules
The incorporation of an oxetane ring can profoundly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and conformational preference magtech.com.cn. By replacing common functionalities like gem-dimethyl or carbonyl groups, an oxetane can increase aqueous solubility significantly magtech.com.cn. This compound is an effective reagent for this purpose, as the tosylate group can be readily displaced by a wide range of nucleophiles to introduce the oxetane moiety.
A practical example of its utility is in the synthesis of substituted oxetanylmethanamines. For instance, reacting a related compound, (3-ethyloxetan-3-yl)methanol, with p-toluenesulfonyl chloride produces the corresponding tosylate. This intermediate can then be reacted with ammonia (B1221849), where the tosylate group is displaced to yield (3-ethyloxetan-3-yl)methanamine (B2475454) google.com. This transformation highlights a straightforward method for creating oxetane-containing amines, which are prevalent structural motifs in many biologically active compounds and pharmaceuticals google.com.
Applications in Antitubercular Agent Development
The search for novel therapeutic agents to combat tuberculosis is a critical area of research, driven by the rise of drug-resistant strains. Medicinal chemists are exploring new molecular scaffolds to develop more effective drugs. The oxetane ring has been identified as a promising component in the design of potential antimycobacterial agents researchgate.net. Its inclusion in drug candidates is explored for its potential to improve pharmacological properties researchgate.netnih.gov.
While direct synthesis of an antitubercular agent from this compound is not prominently documented in publicly available research, the compound represents a key synthon for introducing the oxetane core. The established reactivity of the tosylate leaving group allows for the coupling of the oxetane ring to various heterocyclic systems known to possess antimycobacterial activity, such as quinolines researchgate.net. The development of novel oxetane-containing compounds is therefore a subject of interest in the ongoing search for new antitubercular therapies researchgate.net.
Generation of M4 Agonists
Muscarinic acetylcholine M4 receptors are important drug targets for several neurological disorders, including schizophrenia and Alzheimer's disease nih.gov. The development of selective M4 receptor agonists is a key goal in neuroscience research to achieve therapeutic benefits while minimizing side effects associated with nonselective cholinergic activation nih.gov.
A central strategy in modern drug discovery is the modification of lead compounds with unique structural motifs to fine-tune their pharmacokinetic and pharmacodynamic profiles nih.gov. The oxetane ring is increasingly used for this purpose, as it can favorably alter properties such as basicity and solubility nih.gov. Although a specific synthesis of an M4 agonist using this compound as a starting material is not detailed in the available literature, the compound's role as a versatile oxetane-introducing reagent makes it a valuable tool for this field. Its utility lies in the potential to derivatize known pharmacophores, enabling the exploration of new chemical space and the optimization of candidate molecules for M4 receptor selectivity and efficacy.
Use in Imidazoline Derivative Synthesis
Imidazoline derivatives are a class of heterocyclic compounds with a wide range of pharmacological activities. The synthesis of these molecules often involves the cyclization of a diamine precursor with another functional group. This compound is a suitable electrophile for reactions with nucleophilic compounds due to the highly effective tosylate leaving group.
A plausible and chemically sound method for synthesizing an oxetane-substituted imidazoline would involve the reaction of this compound with a diamine such as ethylenediamine. In this nucleophilic substitution reaction, the amino groups of the diamine would attack the carbon atom bearing the tosylate, displacing it and forming a new carbon-nitrogen bond. Subsequent intramolecular cyclization would yield the desired imidazoline ring bearing an oxetane substituent. This type of transformation is analogous to known reactions where oxetane tosylates are reacted with other amine nucleophiles, such as ammonia google.com. Furthermore, the synthesis of other five-membered heterocycles like 2-oxazolines via the ring-opening of oxetanes is a well-established process, demonstrating the utility of oxetanes in forming such ring systems rsc.org.
Functional Unit in Polymer Chemistry
This compound and related derivatives are important precursors for the synthesis of functional polymers, particularly energetic polyoxetanes. These polymers are utilized as high-performance binders in energetic composites, such as solid rocket propellants and polymer-bonded explosives (PBXs) mdpi.comnih.gov. The incorporation of the oxetane ring into the polymer backbone is key to achieving the desired combination of high energy density and robust mechanical properties mdpi.comdntb.gov.uacswab.org.
Participation in Polymerization Reactions
Polyoxetanes are typically synthesized through cationic ring-opening polymerization (CROP) of substituted oxetane monomers cswab.org. In this process, a cationic initiator attacks the oxygen atom of the strained oxetane ring, leading to the opening of the ring and the formation of a propagating cationic chain end. This active center then reacts with subsequent monomers, building the polyether backbone cswab.org.
This compound serves as a precursor to functionalized oxetane monomers. For example, a nucleophilic substitution reaction can be used to replace the tosylate group with an energetic functional group, such as an azide (B81097) or nitrato group. The resulting energetic monomer, like 3-azidomethyl-3-methyloxetane (AMMO) or 3-nitratomethyl-3-methyloxetane (NIMMO), can then undergo CROP to produce high-energy polymers cswab.orguni-muenchen.de. The synthesis of these energetic polymers is critical for advancing binder technology in energetic materials nih.govdntb.gov.ua.
Enhancement of Polymer Performance
Polyoxetanes like Poly(BAMO) (poly(3,3-bis(azidomethyl)oxetane)) and its copolymers with Poly(AMMO) exhibit a combination of high energy density and favorable mechanical properties, such as good flexibility at low temperatures and high tensile strength mdpi.comcswab.org. Copolymers of energetic oxetanes are developed to balance properties; for example, copolymerizing the rigid and crystalline Poly(BAMO) with the amorphous Poly(AMMO) allows for tuning of the mechanical and thermal characteristics of the resulting binder mdpi.com. The data below illustrates the properties of some energetic polyoxetane systems.
Table 1: Thermal and Mechanical Properties of BAMO-AMMO Copolymers Data sourced from reference mdpi.com
| BAMO:AMMO Molar Ratio | Glass Transition Temp. (Tg) | Decomposition Temp. (Tmax) | Tensile Strength (σm) | Elongation at Break (εm) |
|---|---|---|---|---|
| 80:20 | -23 °C | 252.1 °C | 1.18 MPa | 201% |
| 50:50 | -31 °C | 252.2 °C | 0.78 MPa | 436% |
These properties demonstrate the ability to tailor the performance of the binder for specific applications. The thermal stability, indicated by the decomposition temperature, is crucial for the safety and storage of energetic materials, while the mechanical properties ensure the structural reliability of the explosive charge under stress mdpi.com.
Precursor for Energetic Oxetane Derivatives and Polymers
A significant application of this compound is in the field of energetic materials. It is the direct precursor to 3-azidooxetane, an energetic monomer. uni-muenchen.defigshare.comnih.gov The polymerization of 3-azidooxetane leads to poly(3-azidooxetane), an energetic polymer that is being investigated as a potential replacement for glycidyl azide polymer (GAP), a widely used energetic binder. figshare.comnih.gov Poly(3-azidooxetane) is advantageous because its polymerization results in the formation of only primary hydroxyl end-groups, leading to more uniform and reliable curing results compared to polymers derived from oxiranes like glycidyl azide. figshare.comnih.gov
Computational and Theoretical Studies
Quantum Chemical Explanations of Reaction Mechanisms
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the pathways of chemical reactions. While specific DFT studies exclusively focused on Oxetan-3-yl 4-methylbenzenesulfonate (B104242) are not extensively documented in publicly available literature, the reaction mechanisms can be understood by drawing parallels with computational studies on similar strained heterocyclic systems and molecules featuring tosylate leaving groups.
The reactivity of Oxetan-3-yl 4-methylbenzenesulfonate is dominated by two principal pathways: nucleophilic substitution at the C3 carbon of the oxetane (B1205548) ring and ring-opening reactions. The tosylate group is an excellent leaving group, facilitating the cleavage of the C-O bond.
Nucleophilic Substitution: In a nucleophilic substitution reaction, a nucleophile attacks the electrophilic carbon atom bonded to the tosylate group. Computational studies on analogous SNAr reactions have shown that the mechanism can be either stepwise, involving a Meisenheimer intermediate, or concerted. nih.gov For this compound, a quantum chemical analysis would likely investigate the transition state energies for both SN1 and SN2 pathways. An SN1 mechanism would proceed through the formation of a secondary oxetanyl carbocation, the stability of which would be a key factor. An SN2 mechanism would involve a backside attack by the nucleophile, leading to an inversion of stereochemistry at the C3 position. DFT calculations can model the geometries and energies of the reactants, transition states, and products to determine the most favorable reaction pathway.
Ring-Opening Reactions: The significant ring strain of the oxetane ring (approximately 25.5 kcal/mol) makes it susceptible to ring-opening reactions, particularly under acidic conditions or with strong nucleophiles. beilstein-journals.org Theoretical studies have highlighted that a higher activation energy is required for the ring-opening of oxetanes compared to oxiranes, indicating that it is not a trivial process. researchgate.net Computational models can predict the activation barriers for the cleavage of the C-O bonds within the oxetane ring. The reaction can be initiated by the protonation of the ether oxygen, followed by a nucleophilic attack on one of the ring carbons. DFT calculations can map the potential energy surface of this process, identifying the lowest energy path and the structure of the transition state.
Studies on Conformational Preferences and Molecular Interactions
The three-dimensional structure of this compound dictates its physical and chemical properties. Computational methods such as molecular mechanics and ab initio calculations are employed to determine the most stable conformations and to understand the non-covalent interactions that influence its behavior.
The oxetane ring is not planar but exists in a puckered conformation to relieve some of its inherent strain. beilstein-journals.org The degree of puckering is influenced by the substituents. For this compound, the bulky tosylate group at the C3 position will significantly impact the ring's geometry. Computational studies on other substituted oxetanes have demonstrated that the ring can act as a "conformational lock," rigidifying the molecular structure. acs.org In the case of 3,3-disubstituted oxetanes, a larger degree of puckering is observed, leading to a preference for a synclinal gauche conformation. illinois.edu
| Property | Value |
| Ring Strain Energy | 25.5 kcal/mol |
| Puckering Angle | 8.7° (at 140 K) |
| C-O Bond Length | 1.46 Å |
| C-C Bond Length | 1.53 Å |
| C-O-C Bond Angle | 90.2° |
| C-C-O Bond Angle | 92.0° |
| C-C-C Bond Angle | 84.8° |
Data for the unsubstituted oxetane ring. beilstein-journals.org
Prediction of Reactivity and Selectivity
A primary goal of computational chemistry is to predict how a molecule will behave in a chemical reaction, including its reactivity and the selectivity of product formation. For this compound, theoretical calculations can identify the most likely sites for nucleophilic attack and predict the relative rates of competing reaction pathways.
The reactivity of the molecule is largely governed by the distribution of electron density. The powerful inductive electron-withdrawing effect of the oxygen atom in the oxetane ring propagates to the 3-position. nih.gov This effect, combined with the electron-withdrawing nature of the tosylate group, makes the C3 carbon highly electrophilic and thus a prime target for nucleophiles.
Frontier Molecular Orbital (FMO) theory is a key tool in predicting reactivity. The energy of the Lowest Unoccupied Molecular Orbital (LUMO) and its spatial distribution indicate the most probable site for a nucleophilic attack. For this compound, the LUMO is expected to be localized on the C3 carbon and the sulfur atom of the tosylate group. The HOMO-LUMO gap between the nucleophile and the electrophile can be correlated with the reaction rate. mdpi.com
Computational models can also predict the regioselectivity of ring-opening reactions. Depending on the reaction conditions and the nature of the nucleophile, the attack can occur at either the C2/C4 or the C3 position. DFT calculations can determine the activation energies for each possible pathway, allowing for a prediction of the major product. The stability of the resulting carbocation intermediates or the steric hindrance at the transition state are critical factors that can be evaluated computationally. For instance, in SNAr reactions, a combination of DFT and machine learning has been successfully used to predict regioselectivity. researchgate.net While not a direct SNAr substrate, similar principles of computational prediction apply. The stability of substituted oxetanes is also a key factor, with 3,3-disubstituted oxetanes being the most stable due to steric hindrance of the C-O σ* antibonding orbital. nih.gov
Future Directions and Emerging Research Areas
Development of Novel Catalytic and Enantioselective Transformations
The development of new catalytic systems is a primary focus for unlocking the full potential of oxetane (B1205548) derivatives. Research is increasingly directed towards enantioselective transformations that can generate chiral molecules with high stereocontrol. A significant area of exploration is the catalytic asymmetric desymmetrization of oxetanes. organic-chemistry.orgresearchgate.net This strategy involves using a chiral catalyst to selectively open the oxetane ring, leading to the formation of chiral products with potentially complex stereochemistry, including all-carbon quaternary stereocenters. organic-chemistry.orgresearchgate.net
For instance, the use of chiral Brønsted acid catalysts has shown promise in promoting the efficient desymmetrization of oxetanes by well-positioned internal nucleophiles. researchgate.net While much of this research is foundational, the principles are directly applicable to Oxetan-3-yl 4-methylbenzenesulfonate (B104242). The tosylate group serves as an excellent leaving group, facilitating ring-opening, which, when combined with a chiral catalyst, could provide enantiomerically enriched products. Future work will likely involve screening a wider variety of chiral ligands and transition metal catalysts to control the stereochemical outcome of reactions involving this substrate. nih.gov The goal is to develop scalable methods that provide access to a diverse range of enantioenriched compounds that are valuable in pharmaceutical development. organic-chemistry.org
Table 1: Strategies in Asymmetric Synthesis Involving Oxetanes
| Catalytic Strategy | Description | Potential Application with Oxetan-3-yl 4-methylbenzenesulfonate |
|---|---|---|
| Chiral Auxiliary Approach | A chiral auxiliary, such as tert-butylsulfinamide, is temporarily incorporated to direct the stereochemical outcome of a reaction. organic-chemistry.org | Could be used with nucleophiles to achieve diastereoselective addition prior to ring opening. |
| Chiral Brønsted Acid Catalysis | Utilizes a chiral acid to catalyze the enantioselective ring-opening of the oxetane with a nucleophile. researchgate.net | Direct enantioselective ring-opening by various nucleophiles to generate chiral alcohols. |
| Chiral Phosphoric Acid Catalysis | A catalytic system that can provide excellent enantioselectivity and functional group tolerance in oxetane transformations. organic-chemistry.org | Applicable for the asymmetric synthesis of complex heterocyclic structures. |
| Transition Metal Catalysis | Employs chiral transition metal complexes to catalyze asymmetric reactions, such as allylic alkylations. nih.gov | Development of novel palladium- or iridium-catalyzed ring-opening reactions. |
Exploration of New Nucleophiles and Electrophiles
The reactivity of the strained oxetane ring, enhanced by the tosylate leaving group, makes this compound an ideal substrate for reaction with a wide array of nucleophiles. uni-muenchen.de Current research is focused on expanding the scope of nucleophiles beyond common oxygen, nitrogen, and carbon-based reagents.
Recent studies have demonstrated the successful use of internal sulfur and selenium nucleophiles (in the form of thioesters and selenoesters) for the intramolecular desymmetrization of oxetanes. researchgate.net This opens the door for synthesizing novel sulfur- and selenium-containing heterocyclic compounds, which are of interest in medicinal chemistry and materials science. Future research will likely explore a broader range of soft nucleophiles and organometallic reagents.
Furthermore, investigations into the reactions of the oxetane ring with novel electrophiles are also an emerging area. While the primary reactivity of this compound is with nucleophiles, Lewis acid activation of the oxetane oxygen could unveil new reaction pathways with weak nucleophiles or facilitate complex cascade reactions. The exploration of these new reactive partners is crucial for discovering new synthetic methodologies and constructing molecular architectures that are currently difficult to access.
Advanced Applications in Drug Discovery and Materials Science
The oxetane motif is increasingly recognized as a valuable component in modern medicinal chemistry. nih.govnih.gov Its unique properties—acting as a polar, metabolically stable, and compact isostere for gem-dimethyl or carbonyl groups—make it highly attractive for drug design. nih.govbeilstein-journals.org this compound serves as a key building block for introducing this desirable scaffold into potential therapeutic agents. chemscene.comconnectjournals.com
In drug discovery, the incorporation of an oxetane ring can lead to significant improvements in a molecule's physicochemical properties, such as aqueous solubility, metabolic stability, and cell permeability, without adding significant molecular weight. nih.gov These improvements can positively affect a drug candidate's pharmacokinetic profile. nih.gov Research is focused on utilizing this compound to synthesize novel analogs of existing drugs and to build entirely new classes of bioactive compounds targeting a range of diseases, including cancer and viral infections. nih.govnih.gov
In materials science, the strained oxetane ring is a source of potential energy, making it a useful monomer for ring-opening polymerization. While this is a general feature of oxetanes, functionalized derivatives like this compound offer the potential to create polymers with tailored properties. The tosylate group could be displaced by other functional groups before or after polymerization, leading to advanced materials such as specialized coatings, resins, or polymer electrolytes. chemscene.com
Sustainable and Green Chemistry Approaches to Synthesis
Aligning chemical manufacturing with the principles of green chemistry is a critical goal for modern synthetic chemistry. organic-chemistry.org Research into the synthesis of this compound is beginning to incorporate these principles to reduce environmental impact and improve efficiency. jddhs.com
The conventional synthesis from oxetan-3-ol (B104164) and p-toluenesulfonyl chloride often uses chlorinated solvents like dichloromethane (B109758) (DCM) and stoichiometric amounts of an amine base. uni-muenchen.de Future efforts will focus on replacing these components with more environmentally benign alternatives. This includes screening for greener solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME), which are derived from renewable resources and have better environmental and safety profiles. nih.gov
Furthermore, there is a drive to move from stoichiometric reagents to catalytic systems. organic-chemistry.org For example, developing a catalytic method to activate the alcohol for tosylation without the need for a full equivalent of a base would reduce waste and improve the atom economy of the process. mdpi.com Other green chemistry techniques being explored include the use of energy-efficient methods like microwave-assisted synthesis or continuous flow processing, which can reduce reaction times, improve yields, and allow for safer, more controlled production on a larger scale. jddhs.comnih.gov Adopting these sustainable practices is essential for the long-term viability and environmental responsibility of producing this important chemical intermediate. mdpi.com
Q & A
Q. Advanced Research Focus
- Crystallography : While direct crystal data for this compound is limited, related sulfonate derivatives (e.g., 2-aminoanilinium 4-methylbenzenesulfonate) are analyzed via single-crystal X-ray diffraction. Software like SHELXL and OLEX2 refine structures, with hydrogen-bonding networks visualized using ORTEP-III .
- Computational modeling : Tools like Gaussian or ORCA calculate electrostatic potential surfaces to predict reactivity, particularly the sulfonate group’s role as a leaving group.
Q. Troubleshooting Protocol :
Screen bases (CsCO, KOH, i-PrNEt).
Monitor reaction progress via TLC or LCMS.
Employ high-throughput robotic platforms for condition optimization.
What safety and handling protocols are critical for this compound in laboratory settings?
Q. Basic Safety Focus
- Storage : Under inert gas (N, Ar) to prevent hydrolysis .
- Waste disposal : Segregate sulfonate-containing waste for professional treatment to avoid environmental release .
- PPE : Use gloves, goggles, and fume hoods due to irritant properties (Risk Code: R36/37/38) .
How do hydrogen-bonding interactions influence the solid-state packing of sulfonate derivatives?
Advanced Structural Analysis
In analogous compounds (e.g., 2-aminoanilinium 4-methylbenzenesulfonate), sulfonate anions form extensive H-bond networks with ammonium cations, creating layered structures. Key metrics include:
- D–H···A distances : 1.8–2.2 Å for N–H···O interactions.
- Symmetry operations : Packing motifs (e.g., P2/n space group) are resolved via SHELX .
Visualization : ORTEP-3 generates thermal ellipsoid plots to highlight anisotropic displacement parameters .
Can computational methods predict the bioavailability of this compound derivatives?
Q. Advanced Drug Design Applications
- ADME profiling : Tools like SwissADME calculate bioavailability scores (e.g., 0.55 for this compound), with oxetane rings improving membrane permeability .
- Lipinski’s Rule Compliance : Molecular weight (228.27 g/mol) and LogP (0.68) meet criteria for oral bioavailability .
What analytical techniques resolve isomeric impurities in sulfonate synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
